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ML RR-S2 CDA (ammonium salt)

Cat. No.: B10786636
M. Wt: 724.6 g/mol
InChI Key: VZYXAGGQHVUTHM-LJFXOJISSA-N
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Description

Overview of Cyclic Dinucleotides as Innate Immune Signaling Molecules

Cyclic dinucleotides (CDNs) are a class of molecules that play a critical role as secondary messengers in the signaling pathways of both bacteria and mammalian cells. nih.gov In eukaryotic organisms, CDNs are potent activators of the innate immune system. nih.govmdpi.com The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs), which are conserved molecules unique to microorganisms. embopress.org This recognition triggers a cascade of signaling events that lead to the production of inflammatory cytokines and interferons, orchestrating the initial defense against infections. wikipedia.orgfrontiersin.org

CDNs, including those produced by bacteria such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), as well as the mammalian second messenger 2'3'-cGAMP, are recognized as PAMPs or danger-associated molecular patterns (DAMPs) when present in the cytoplasm of a host cell. embopress.orgresearchgate.net This presence of CDNs in the cytosol is a key signal of an invading pathogen or cellular damage, prompting a robust immune response. embopress.orgwikipedia.org The ability of CDNs to stimulate potent innate immune responses has led to extensive research into their potential as vaccine adjuvants and immunotherapeutic agents. mdpi.com

The Stimulator of Interferon Genes (STING) Pathway: Molecular Recognition and Cellular Response

The primary sensor for cytosolic CDNs in mammalian cells is the Stimulator of Interferon Genes (STING) protein. wikipedia.org STING is a transmembrane protein located in the endoplasmic reticulum (ER). frontiersin.org The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA. wikipedia.org Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the cyclic dinucleotide 2'3'-cGAMP from ATP and GTP. frontiersin.org

This endogenously produced cGAMP, along with bacterially derived CDNs, binds directly to the STING protein. sdbonline.org This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). wikipedia.org Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. wikipedia.orgfrontiersin.org This signaling cascade is central to the innate immune response against viral and bacterial infections, as well as to anti-tumor immunity. frontiersin.orgmedsci.org

Identification and Academic Significance of ML RR-S2 CDA (Ammonium Salt) as a Synthetic STING Agonist

ML RR-S2 CDA (ammonium salt), also known as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide designed to be a potent agonist of the STING pathway. probechem.comadooq.com It is a dithio-CDN analog, meaning sulfur atoms have been substituted for non-bridging oxygen atoms in the phosphodiester linkages. nih.gov This modification enhances its stability and resistance to degradation by enzymes like ecto-nucleotide pyrophosphatase (ENPP1). nih.gov

A significant challenge with natural CDNs and early synthetic agonists was their limited ability to activate all human STING (hSTING) alleles, which exhibit polymorphisms in the human population. medchemexpress.com ML RR-S2 CDA was developed to overcome this limitation and potently activates all known human STING variants, as well as murine STING. probechem.commedchemexpress.com Research has shown that ML RR-S2 CDA induces a more robust production of type I interferons and pro-inflammatory cytokines, such as TNF-α and IL-6, compared to endogenous cGAMP. probechem.commedchemexpress.com This heightened activity has demonstrated significant anti-tumor efficacy in preclinical models, leading to potent and systemic tumor regression and the generation of lasting anti-tumor immunity. nih.govmdpi.comresearchgate.net The development of ML RR-S2 CDA represents a significant advancement in the field of immuno-oncology, providing a powerful tool to study the therapeutic potential of STING activation. thno.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N12O10P2S2 B10786636 ML RR-S2 CDA (ammonium salt)

Properties

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

IUPAC Name

azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-LJFXOJISSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O.N.N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.N.N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches for Advanced Ammonium (B1175870) Salts

The synthesis of quaternary ammonium compounds (QACs) and other advanced ammonium salts relies on a variety of methodologies, ranging from straightforward one-pot reactions to complex multi-step pathways, often requiring precise stereochemical control. mdpi.comnih.gov

One-Pot Reaction Schemes in Ammonium Salt Synthesis

One-pot synthesis offers an efficient and environmentally friendly approach by conducting multiple reaction steps in a single reactor without isolating intermediates. researchgate.net This methodology is advantageous as it saves time, resources, and reduces chemical waste. ub.edu For instance, a one-pot conversion of tricyclic cationic drugs into their quaternary ammonium forms has been demonstrated by methylating the free base drug with methyl iodide, leading to the precipitation of the desired charged derivative. acs.org Similarly, α-aminophosphonates have been synthesized in excellent yields through a one-pot, three-component reaction of aldehydes or ketones with amines and phosphites, using quaternary ammonium salts as recyclable reaction media. researchgate.net Another application involves the synthesis of mesoporous silica (B1680970) nanoparticles co-decorated with silver nanoparticles and quaternary ammonium salts via a facile one-pot method. frontiersin.orgnih.gov These examples highlight the versatility of one-pot reactions in generating complex ammonium salt structures efficiently.

Multi-Step Synthesis Pathways for Complex Ammonium Derivatives

For structurally intricate molecules, multi-step synthesis is often necessary. researchgate.net This approach involves a sequence of reactions to systematically build a target molecule, allowing for the purification of intermediates and precise control over the final structure. savemyexams.com Designing such a pathway begins with identifying the functional groups in the starting and target molecules and determining the series of interconversions needed. savemyexams.com An example is the multi-step synthesis of quaternary ammonium spinosyn derivatives, which are achieved through the alkylation of tertiary amine intermediates. mdpi.com Modern advancements have led to the development of multi-step continuous-flow synthesis, which integrates multiple reaction and purification steps on a single, seamless platform. researchgate.netrsc.org This technique has proven effective for synthesizing complex active pharmaceutical ingredients (APIs) by overcoming challenges like solvent incompatibility and the accumulation of side-products that can occur in traditional batch processes. rsc.org

Stereoselective Synthesis and Chiral Control in Ammonium Compounds

Controlling chirality is a fundamental challenge in organic synthesis, particularly for heteroatoms like nitrogen. nih.govresearchgate.net Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can have vastly different biological activities. ub.edu A significant advancement in synthesizing chiral ammonium cations involves a supramolecular recognition process. nih.govresearchgate.net This method uses chiral scaffolds, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), to selectively bind one enantiomer of the ammonium cation, leading to a thermodynamically driven crystallization of the desired chiral adduct. nih.govresearchgate.net Another strategy employs chiral phase-transfer catalysts, often derived from cinchona alkaloids, which form a chiral ion pair that directs the stereochemical outcome of a reaction. ub.edunih.gov These methods provide access to enantiomerically pure ammonium compounds, which are valuable as chiral auxiliaries and in the development of stereospecific drugs. nih.govnih.gov

Table 1: Comparison of General Synthetic Approaches for Advanced Ammonium Salts

Synthetic Approach Key Features Advantages Common Applications
One-Pot Synthesis Multiple reactions in a single vessel; no isolation of intermediates. researchgate.net High efficiency, reduced waste, time-saving. researchgate.netub.edu Synthesis of α-aminophosphonates, functionalized nanoparticles. researchgate.netfrontiersin.org
Multi-Step Synthesis Sequential reactions with purification of intermediates. savemyexams.com High purity, precise control over complex structures. savemyexams.com Synthesis of complex drug molecules and derivatives like spinosyns. mdpi.comrsc.org
Stereoselective Synthesis Control of 3D arrangement of atoms to form a single stereoisomer. ub.edu Produces enantiomerically pure compounds with specific biological activity. ub.edu Creation of chiral catalysts and stereospecific pharmaceuticals. nih.govnih.gov

Specific Synthetic Protocols for ML RR-S2 CDA (Ammonium Salt)

The synthesis of ML RR-S2 CDA, a dithio-modified cyclic dinucleotide, is a specialized multi-step process. It is based on modifications of established oligonucleotide chemistry, particularly the "one-pot" Gaffney procedure. nih.gov The key steps involve the formation of a linear dinucleotide, its subsequent cyclization, and the stereospecific introduction of sulfur atoms. nih.gov

Phosphoramidite (B1245037) Linear Coupling and H-Phosphonate Cyclization

The backbone of ML RR-S2 CDA is constructed using phosphoramidite chemistry, which is a robust method for nucleotide coupling. nih.gov The process begins with the phosphoramidite linear coupling of two nucleoside monomers to form a linear dinucleotide intermediate. nih.govnih.gov This phosphoramidite approach is generally high-yielding and efficient. nih.gov

Following the linear coupling, a key cyclization step is performed using an H-phosphonate method. nih.govnih.gov The linear intermediate is converted into a macrocycle through the activation of an H-phosphonate group. nih.govrsc.org This H-phosphonate cyclization procedure is a reliable method for creating the cyclic structure of dinucleotides like c-di-GMP and its analogs. nih.govnih.gov

Incorporation of Sulfur Atoms via Sulfurization Reactions

A defining feature of ML RR-S2 CDA is the presence of two phosphorothioate (B77711) linkages, where non-bridging oxygen atoms in the phosphate (B84403) bridge are replaced by sulfur atoms. nih.gov This modification, known as sulfurization, is introduced to enhance stability against degradation by phosphodiesterases. nih.gov The incorporation of sulfur is achieved by treating phosphorus(III) intermediates with specific sulfurizing reagents. nih.gov

In the synthesis of ML RR-S2 CDA, two distinct sulfurization steps are performed. nih.gov

The first sulfurization occurs after the formation of the linear dimer at the phosphite (B83602) triester stage. nih.gov

The second occurs after cyclization at the H-phosphonate diester stage. nih.gov

Commonly used sulfurizing agents for this purpose include 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) and 3-H-1,2-benzodithiol-3-one. nih.govgoogle.com The reaction yields a mixture of diastereomers (RR and RS) due to the chirality at the phosphorus centers. nih.gov These diastereomers are then separated, typically by High-Performance Liquid Chromatography (HPLC), to isolate the desired pure ML RR-S2 CDA. nih.govnih.gov The final product is often obtained as a triethylammonium (B8662869) salt which can be converted to the ammonium salt via ion exchange. nih.govgoogle.com

Table 2: Key Reagents in the Synthesis of ML RR-S2 CDA

Reaction Step Reagent Class Specific Reagent Example Purpose
Linear Coupling Phosphoramidite Chemistry Guanosine/Adenosine Phosphoramidites Forms the linear dinucleotide backbone. nih.govnih.gov
Cyclization H-Phosphonate Chemistry H-phosphonate intermediates Forms the cyclic dinucleotide structure. nih.govnih.gov
Sulfurization Sulfurizing Agent 3-H-1,2-benzodithiol-3-one Replaces non-bridging oxygen with sulfur. nih.govgoogle.com
Sulfurization Sulfurizing Agent DDTT Replaces non-bridging oxygen with sulfur. nih.gov
Purification Chromatography C18 Reverse Phase Prep-HPLC Separates RR and RS diastereomers. nih.govnih.gov

Diastereomeric Separation and Isolation Techniques (e.g., C-18 Prep HPLC)

The synthesis of ML S2 CDA, which features dithioate substitutions on the phosphate backbone, inherently produces a mixture of diastereomers, specifically the (R,R) and (R,S) isomers at the phosphorus centers. nih.govaacrjournals.orgnih.gov The biological activity of these isomers can differ significantly, with studies indicating that the R,R diastereoisomer is the more active form. nih.gov Consequently, a critical step in the synthesis is the separation and isolation of the desired ML RR-S2 CDA.

The primary technique employed for this separation is reverse-phase high-performance liquid chromatography (HPLC), particularly using a C-18 preparative column. nih.govaacrjournals.orgnih.gov The process typically involves:

Initial Synthesis: Chemical synthesis yields a crude mixture containing both the RR- and RS-diastereomers of the protected form of ML S2 CDA. nih.gov

Deprotection: The protecting groups (e.g., benzoyl and cyanoethyl) are removed to generate a mixture of the deprotected diastereomers. aacrjournals.orgnih.gov

Chromatographic Separation: This mixture is then subjected to C-18 preparative HPLC. aacrjournals.orgnih.gov The C-18 stationary phase, being non-polar, separates the diastereomers based on their differential interactions. This allows for the isolation of the pure ML RR-S2 CDA isomer. nih.govnih.gov

Isolation: Following separation, the fraction containing the purified ML RR-S2 CDA is collected. It is often obtained as a salt, such as a bis-triethylammonium salt, which can then be desalted using a C18 SepPak cartridge. aacrjournals.orgnih.gov

While C-18 prep HPLC is a standard method, other high-efficiency separation techniques like affinity capillary electrophoresis have been developed for the analysis and separation of related cyclic dinucleotide diastereomers, demonstrating the ongoing innovation in this field. nih.gov

Development of Analogues and Chemically Modified Derivatives

ML RR-S2 CDA is itself a chemically modified derivative of natural cyclic di-AMP (CDA), designed to overcome the limitations of the natural molecule, such as enzymatic instability and lower activity across all human STING variants. nih.govnih.govtandfonline.com Research has continued, leading to the development of further analogues and derivatives with tailored properties. nih.govbiorxiv.orgscienceopen.com

Rational Design for Enhanced Stability and Biological Activity

The design of ML RR-S2 CDA and its analogues is a prime example of rational drug design, where specific chemical modifications are introduced to achieve desired pharmacological properties.

Enhanced Stability: A major drawback of natural cyclic dinucleotides (CDNs) is their susceptibility to degradation by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govunige.ch To confer resistance, ML RR-S2 CDA incorporates phosphorothioate linkages, where a non-bridging oxygen atom in each phosphate group is replaced by a sulfur atom (a 'dithio' or S2 modification). nih.govtandfonline.com This bisphosphorothioate backbone makes the molecule significantly more resistant to hydrolysis by phosphodiesterases, thereby enhancing its stability and bioavailability in a biological system. nih.govthno.org

Enhanced Biological Activity: The biological activity of STING agonists is dependent on their ability to bind effectively to the STING protein. The design of ML RR-S2 CDA includes a "mixed linkage" (ML) backbone, containing both non-canonical 2'-5' and canonical 3'-5' phosphodiester bonds. bertin-bioreagent.comcaymanchem.com This structural feature, similar to the endogenous human STING ligand 2'3'-cGAMP, leads to increased thermal stability of the human STING protein upon binding and enhances its activation. bertin-bioreagent.comcaymanchem.comcaymanchem.com The combination of the mixed-linkage and the specific R,R-dithio configuration results in a compound with improved lipophilicity and significantly more potent STING activation compared to natural CDNs. nih.govnih.gov This rational design ensures the agonist can effectively activate various human STING alleles, some of which are refractory to canonical CDNs. nih.govnih.gov

Further research into analogues has explored other modifications, such as fluorination of the ribose rings and altering the nucleobase itself (e.g., 7-deazapurine derivatives), to further refine stability and binding affinity. biorxiv.orgnih.gov

Table 1: Rational Design Features of ML RR-S2 CDA
ModificationRationaleResulting PropertyReference
Dithio (S2) Phosphorothioate BackboneIncrease resistance to enzymatic degradation by phosphodiesterases (e.g., ENPP1).Enhanced chemical stability and biological half-life. nih.govnih.govtandfonline.com
Mixed Linkage (ML) [2'-5', 3'-5']Mimic endogenous ligand (2'3'-cGAMP) to improve binding and activation of human STING.Increased thermal stability of STING protein and potent activation across various hSTING alleles. nih.govbertin-bioreagent.comcaymanchem.com
(R,R) Diastereomer SelectionIsomers can have different biological potencies.Isolation of the more active isomer for maximal STING activation. nih.gov

Counter-Ion Exchange and Purification Methodologies

After synthesis and diastereomeric separation, the final purification and formulation of ML RR-S2 CDA as an ammonium salt involves specific methodologies. The compound isolated from HPLC is often in the form of a salt dictated by the mobile phase additives, such as a bis-triethylammonium salt. aacrjournals.orgnih.govgoogle.com

To obtain the desired ammonium salt, a counter-ion exchange step is necessary. This can be achieved using ion-exchange chromatography. google.com The process involves:

Dissolving the purified compound (e.g., as a triethylammonium salt).

Passing the solution through an ion-exchange resin that has been pre-loaded with the desired counter-ion (ammonium).

The resin exchanges the original counter-ions (triethylammonium) for ammonium ions.

The final product, ML RR-S2 CDA (ammonium salt), is eluted from the column. google.com

Molecular and Mechanistic Insights into Sting Pathway Activation

Molecular Binding and Interaction Dynamics with STING Protein

ML RR-S2 CDA (ammonium salt) is a synthetic cyclic dinucleotide (CDN) designed to activate the STING pathway. bertin-bioreagent.comcaymanchem.comglpbio.com Its unique structure, featuring mixed 2'5' and 3'5' phosphodiester linkages, contributes to its enhanced binding affinity and activation of STING across various human alleles. bertin-bioreagent.comcaymanchem.comglpbio.comprobechem.com

Direct Binding Affinity to Human STING Alleles (e.g., STINGWT/WT, STINGWT/REF, STINGWT/HAQ)

ML RR-S2 CDA (ammonium salt) has demonstrated a broad and potent ability to bind and activate multiple human STING alleles. probechem.comambeed.cn Research has shown that this compound effectively induces IFN-β expression in peripheral blood mononuclear cells (PBMCs) from donors with different STING genotypes, including STINGWT/WT, STINGWT/REF, and STINGWT/HAQ. caymanchem.comglpbio.combioscience.co.uk This is a significant finding, as some STING alleles, like the REF allele, are known to be refractory to activation by canonical CDNs. medchemexpress.comnih.gov The dithio, mixed-linkage structure of ML RR-S2 CDA (ammonium salt) overcomes this limitation, enabling the potent activation of all five tested human STING alleles. medchemexpress.comchemsrc.com

Conformational Changes and Aggregation of STING Induced by ML RR-S2 CDA (Ammonium Salt)

Upon binding, ML RR-S2 CDA (ammonium salt) induces significant conformational changes in the STING protein. nih.gov This binding event is believed to trigger the aggregation of STING. probechem.commedchemexpress.comchemsrc.com This aggregation is a crucial step in the activation of the STING signaling pathway, leading to its trafficking from the endoplasmic reticulum. nih.govnih.gov

Influence of Mixed Linkages (2'5' and 3'5') on STING Thermal Stability and Activation

The presence of mixed 2'5' and 3'5' phosphodiester linkages in ML RR-S2 CDA (ammonium salt) is a key structural feature that enhances its function. bertin-bioreagent.comcaymanchem.comglpbio.com This mixed-linkage (ML) composition has been shown to increase the thermal stability of human STING in differential scanning fluorimetry (DSF) assays. bertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.com This increased stability likely contributes to the enhanced action of ML RR-S2 CDA (ammonium salt) at human STING, as evidenced by the increased production of type I interferons in THP-1 human monocytes compared to unmodified cyclic di-AMP (CDA). bertin-bioreagent.comcaymanchem.comglpbio.com

Intracellular Signaling Cascades Triggered by STING Agonism

The activation of STING by ML RR-S2 CDA (ammonium salt) initiates a well-defined downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines. caymanchem.comprobechem.combioscience.co.uknih.gov

Recruitment and Phosphorylation of Tank-Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3)

Following the conformational change and aggregation induced by ML RR-S2 CDA (ammonium salt), STING recruits and activates Tank-Binding Kinase 1 (TBK1). nih.govnih.gov Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). probechem.commedchemexpress.comnih.govchemsrc.com This phosphorylation is a critical step that leads to the dimerization and nuclear translocation of IRF3. nih.gov Studies in mouse bone marrow macrophages (BMMs) have confirmed that ML RR-S2 CDA (ammonium salt) induces the phosphorylation of both TBK1 and IRF3. probechem.commedchemexpress.comnih.govchemsrc.com

Transcriptional Activation of Type I Interferon Genes (e.g., IFN-β)

Once in the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of a variety of genes, most notably type I interferons such as IFN-β. caymanchem.comglpbio.comprobechem.combioscience.co.uknih.gov ML RR-S2 CDA (ammonium salt) has been shown to be a potent inducer of IFN-β expression in both murine and human immune cells. caymanchem.comglpbio.comprobechem.combioscience.co.uknih.gov In fact, on a molar equivalent basis, it induces higher expression of IFN-β and other pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 compared to the endogenous STING agonist ML cGAMP and the TLR3 agonist poly I:C. probechem.comnih.govchemsrc.com Furthermore, in human PBMCs, ML RR-S2 CDA (ammonium salt) induces significantly higher levels of IFN-α compared to ML cGAMP. probechem.comnih.gov

Induction of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, Mcp-1)

The activation of the Stimulator of Interferon Genes (STING) pathway by agonists is a critical step in initiating an innate immune response, characterized by the production of a variety of signaling molecules. researchgate.net ML RR-S2 CDA (ammonium salt), a synthetic cyclic dinucleotide (CDN), potently triggers this cascade. caymanchem.comcaymanchem.com Upon activation, STING signaling leads to the expression of not only type I interferons (IFNs) but also a range of pro-inflammatory cytokines and chemokines that are essential for recruiting and activating other immune cells. frontiersin.orgnih.gov

Research has demonstrated that ML RR-S2 CDA is a powerful inducer of these pro-inflammatory mediators. In studies using murine bone marrow-derived macrophages (BMMs), ML RR-S2 CDA treatment led to the robust expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (Mcp-1). caymanchem.comcaymanchem.combertin-bioreagent.com This effect was confirmed to be STING-dependent, as the compound did not induce these cytokines in BMMs from STING-deficient mice. caymanchem.comnih.gov

On a molar equivalent basis, synthetic dithio mixed-linkage CDNs, including ML RR-S2 CDA, were found to induce the highest expression levels of these pro-inflammatory cytokines when compared to the endogenous STING agonist ML cGAMP and the Toll-like receptor 3 (TLR3) agonist poly I:C. nih.govmedchemexpress.com This heightened expression of TNF-α, IL-6, and Mcp-1 underscores the compound's potent ability to stimulate a strong inflammatory response, a key component of its anti-tumor activity. nih.gov The activation of transcription factors like NF-κB, downstream of STING, is a key mechanism controlling the expression of this array of cytokine genes. frontiersin.orgmdpi.com

Table 1: Cytokine Induction by ML RR-S2 CDA in Murine BMMs
Cytokine/ChemokineObserved EffectDependencyReference
TNF-αHigh expression inducedSTING-dependent caymanchem.comnih.gov
IL-6High expression inducedSTING-dependent caymanchem.comnih.gov
Mcp-1High expression inducedSTING-dependent caymanchem.comnih.gov
IFN-βHighest expression compared to ML cGAMP and poly I:CSTING-dependent nih.govmedchemexpress.com

Comparative Molecular Efficacy and Potency Studies

The therapeutic potential of a STING agonist is intrinsically linked to its molecular efficacy and potency. nih.govnih.gov These characteristics determine the strength and nature of the immune response generated. ML RR-S2 CDA (ammonium salt) has been the subject of extensive comparative studies to evaluate its activation profile against both naturally occurring STING ligands and other synthetic agonists. These analyses reveal significant differences in activity that are tied to the specific chemical structures of the agonists. nih.govresearchgate.net

Assessment of Activation Profile Relative to Endogenous Cyclic Dinucleotides (e.g., cGAMP, CDA)

ML RR-S2 CDA (ammonium salt) is a synthetic cyclic dinucleotide derivative designed for enhanced stability and activity. medchemexpress.comunige.ch Its structure, which includes mixed 2'-5' and 3'-5' phosphodiester bonds and dithio modifications (Rp,Rp configuration), confers superior properties compared to endogenous CDNs like cyclic di-AMP (CDA) and 2’3’-cGAMP. caymanchem.comcaymanchem.comnih.gov

Studies have shown that ML RR-S2 CDA increases type I interferon production more effectively than unmodified CDA in THP-1 human monocytes, indicating that its mixed-linkage (ML) structure enhances its activity at human STING. caymanchem.comcaymanchem.combertin-bioreagent.com Furthermore, when compared to the endogenous cGAS product, ML cGAMP, ML RR-S2 CDA induces significantly higher levels of IFN-α in human peripheral blood mononuclear cells (PBMCs). nih.govmedchemexpress.comprobechem.com In murine models, ML RR-S2 CDA also demonstrated superior anti-tumor control compared to ML cGAMP. medchemexpress.com This enhanced potency is attributed to factors including a higher binding affinity for the STING protein and increased resistance to degradation by enzymes like ENPP1. unige.ch

Table 2: Comparative Efficacy of ML RR-S2 CDA vs. Endogenous CDNs
CompoundComparison MetricCell/System TypeOutcomeReference
ML RR-S2 CDA vs. CDAType I IFN ProductionTHP-1 Human MonocytesML RR-S2 CDA shows enhanced production caymanchem.comcaymanchem.combertin-bioreagent.com
ML RR-S2 CDA vs. ML cGAMPIFN-α SecretionHuman PBMCsML RR-S2 CDA induces significantly higher levels nih.govmedchemexpress.com
ML RR-S2 CDA vs. ML cGAMPAnti-tumor ControlB16 Murine Melanoma ModelML RR-S2 CDA shows higher anti-tumor control medchemexpress.com
ML RR-S2 CDA vs. 2'3'-cGAMPIFN-β ResponseIn Vitro / B16 TumorsML RR-S2 CDA improves IFN-β responses unige.ch

Analysis of STING Agonist Activity Across Diverse Chemical Structures

ML RR-S2 CDA belongs to a class of dithio, mixed-linkage CDN derivatives. nih.gov A key advantage of this chemical structure is the ability to potently activate all known human STING alleles, including the hSTING-REF (REF) and hSTING-Q (Q) alleles, which are known to be refractory or less responsive to canonical CDNs. nih.govmedchemexpress.com This broad activity is a significant improvement over earlier agonists like DMXAA, which is active against murine STING but fails to activate the human protein. mdpi.com

Comparative studies have evaluated CDNs of ascending potency, including natural agonists like 3'-3'-cyclic di-GMP (CDG) and 2'3'-cGAMP, and synthetic agonists like ML RR-S2 CDA (referred to as ML-RR) and the even more potent IACS-8803. bmj.com These studies reveal that higher potency agonists can engage unique downstream myeloid pathways that are not activated by lower potency natural CDNs. bmj.com While weaker agonists at higher concentrations can sometimes match the peak interferon induction of more potent compounds, they may not replicate the full spectrum of the immune response, such as NF-κB activation. bmj.com This highlights that the specific chemical properties of an agonist like ML RR-S2 CDA can determine not just the magnitude but also the quality of the resulting STING-mediated immune phenotype. nih.gov

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules like ML RR-S2 CDA. biorxiv.orgchemrxiv.org These methods are crucial for understanding the intrinsic properties of the molecule that govern its interaction with the STING protein.

Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's bioactivity. nih.govmdpi.com

For cyclic dinucleotides (CDNs) and their analogues, DFT calculations have been employed to determine these parameters. While specific DFT data for ML RR-S2 CDA is not extensively published, studies on related phosphorothioate (B77711) oligonucleotides and other STING agonists provide valuable insights. chemrxiv.orgrsc.org The introduction of sulfur atoms in the phosphodiester backbone, as in ML RR-S2 CDA, is known to influence the electronic properties. DFT studies on short phosphorothioate DNA strands have shown that this modification plays a significant role in the electronic structure. rsc.org The HOMO-LUMO gap can indicate the molecule's stability, with a larger gap generally suggesting lower reactivity. nih.gov The analysis of the molecular orbital compositions, often performed with specialized software, can reveal the contributions of different fragments of the molecule to the frontier orbitals. researchgate.net

Table 1: Representative Quantum Chemical Parameters for STING Agonist Components This table presents illustrative data based on general findings for related molecules, as specific values for ML RR-S2 CDA are not publicly available.

ParameterTypical Value Range for Related CompoundsSignificance
HOMO Energy-6.0 to -5.0 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.0 to -1.0 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)~4.0 eVCorrelates with chemical reactivity and stability. nih.govmdpi.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For STING agonists, the ESP map can highlight the electronegative regions, such as those around the phosphate (B84403) and sulfur groups, which are crucial for interactions within the STING binding pocket. chemrxiv.org

Prediction of Chemical Reaction Parameters and Activation Barriers

Quantum chemical calculations can be used to predict the activation barriers for chemical reactions, providing insights into reaction kinetics. pnas.org For STING agonists, this can be applied to understand the thermodynamics and kinetics of the binding process. While the binding of a ligand to a protein is a complex process involving multiple steps, QM methods can be used to model key interactions and estimate their energetic contributions. For instance, calculations can help understand the stability conferred by the phosphorothioate linkages against enzymatic degradation by phosphodiesterases. mdpi.com The replacement of a non-bridging oxygen with sulfur can alter the reaction barriers for hydrolysis, contributing to the longer biological half-life of the agonist. pnas.org

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and its interactions with its environment over time. nih.govnih.gov For ML RR-S2 CDA, MD simulations are invaluable for understanding its conformational flexibility and the detailed mechanism of its binding to the STING protein.

Simulation of STING-Agonist Complex Formation and Stability

MD simulations have been extensively used to study the formation and stability of STING in complex with various CDNs. chemrxiv.orgnih.govnih.gov These simulations reveal that upon binding of an agonist, the STING dimer undergoes a significant conformational change, often described as a "closing" of the lid region over the binding pocket. nih.govmdpi.com This conformational change is critical for STING activation and downstream signaling. nih.govmdpi.com

While specific MD simulations for ML RR-S2 CDA are not widely published, the existing three-dimensional X-ray crystal structure of the compound confirms its mixed 2'-5' and 3'-5' phosphodiester linkages, providing a solid starting point for such simulations. google.com Simulations of STING with other CDNs, including those with modified backbones, have shown that the stability of the complex is influenced by a network of interactions. The ligand's ability to stabilize the "active" closed conformation of STING is a better predictor of its cellular activity than binding affinity alone. biorxiv.orgbiorxiv.org

Table 2: Key Findings from MD Simulations of STING-CDN Complexes This table summarizes general findings from MD simulations of various cyclic dinucleotide agonists with the STING protein.

FindingDescriptionKey Residues InvolvedReferences
Lid ClosureThe binding of an agonist induces a conformational change where a "lid" region of STING closes over the binding pocket, stabilizing the active state.Tyr167, Thr263, Thr267 nih.govmdpi.com
Conformational StabilityAgonists that better stabilize the closed conformation of the STING dimer lead to more robust downstream signaling.- biorxiv.orgbiorxiv.org
Role of Arginine ResiduesKey arginine residues form crucial salt-bridge and hydrogen bond interactions with the phosphate groups of the CDN.Arg232, Arg238 nih.govbiorxiv.org

Analysis of Non-Covalent Interactions within the Binding Interface

The binding of ML RR-S2 CDA to STING is driven by a network of non-covalent interactions. These include hydrogen bonds, salt bridges, and hydrophobic interactions. mdpi.combiorxiv.orgmdpi.com MD simulations allow for a detailed analysis of these interactions and their dynamics.

Key interactions observed in simulations of STING-CDN complexes include:

Salt Bridges: The negatively charged phosphorothioate groups of ML RR-S2 CDA are expected to form strong salt bridges with positively charged residues in the STING binding pocket, such as Arginine 238. nih.govbiorxiv.org

Hydrogen Bonding: Numerous hydrogen bonds are formed between the ligand and the protein, as well as with bridging water molecules. The ribose hydroxyl groups and the purine (B94841) base heteroatoms are key participants in this hydrogen-bonding network. nih.govmdpi.com

π-π Stacking: The adenine (B156593) bases of ML RR-S2 CDA can engage in π-π stacking interactions with aromatic residues in the binding site, such as Tyrosine 167, further stabilizing the complex. mdpi.com

The analysis of these non-covalent interactions is critical for rational drug design, as it provides a basis for modifying the agonist to improve its binding affinity and specificity. biorxiv.orgacs.org

Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational modeling is a cornerstone in the elucidation of the structure-activity relationship (SAR) for STING agonists. wikipedia.org SAR studies aim to understand how specific chemical features of a molecule, such as ML RR-S2 CDA (ammonium salt), contribute to its biological activity. wikipedia.orgroutledge.com By constructing and analyzing computational models, researchers can identify the key structural motifs and physicochemical properties required for potent and selective STING activation. nih.govacs.orgnih.gov

The design of ML RR-S2 CDA (ammonium salt), also known as ADU-S100, is a prime example of successful SAR-driven optimization. mdpi.comguidetopharmacology.org Natural cyclic dinucleotides (CDNs) are the endogenous ligands for STING, but their therapeutic potential is often limited. mdpi.com Computational analysis of the STING ligand-binding pocket has revealed critical interaction points. nih.govresearchgate.netacs.org For instance, X-ray crystallography and molecular modeling show that the STING homodimer forms a "V-shaped" pocket where the CDN ligand binds, inducing a conformational change to a "closed" and active state. biorxiv.orgpnas.org

Key structural modifications in ML RR-S2 CDA (ammonium salt) that enhance its activity were likely guided by these computational insights. These modifications include:

Mixed 2'-5' and 3'-5' Phosphodiester Linkages: Unlike natural CDNs which typically have two 3'-5' linkages, ML RR-S2 CDA incorporates a mixed-linkage (ML) backbone. Computational models can predict how this altered geometry optimizes the fit within the STING binding pocket, enhancing binding affinity. glpbio.com

Dithioate (S2) Substitution: The replacement of non-bridging oxygen atoms with sulfur in the phosphate backbone (a bisphosphorothioate modification) confers resistance to enzymatic degradation. probechem.com This modification also influences the electronic and steric properties of the ligand, which can be modeled to predict improved stability and binding energy. biorxiv.org

R,R Stereochemistry: The specific stereochemistry (Rp,Rp) at the phosphorus atoms is crucial for potent activity. Computational docking can simulate the binding of different stereoisomers, confirming that the R,R configuration provides the optimal orientation for key hydrogen bonding and other interactions with amino acid residues like Arg238 in the STING pocket. researchgate.netacs.org

These focused modifications, informed by a deep, computationally-derived understanding of STING's structure and binding requirements, result in a synthetic agonist with significantly enhanced potency and stability compared to its natural counterparts. glpbio.comprobechem.com

Virtual screening and molecular docking are powerful computational techniques used to identify and refine lead compounds in drug discovery. plos.orgnih.gov In the context of STING agonists, these methods are employed to explore vast chemical libraries for novel scaffolds or to optimize existing ligands like ML RR-S2 CDA. aacrjournals.orgresearchgate.net

Virtual Screening involves the computational evaluation of large databases of chemical compounds to identify molecules that are likely to bind to a target protein, in this case, the STING protein. plos.org Structure-based virtual screening utilizes the three-dimensional structure of the STING ligand-binding domain as a template. nih.gov Algorithms then predict which molecules from the library have the appropriate shape and chemical properties to fit into this binding site. This process can filter millions of compounds down to a manageable number for experimental testing. biorxiv.org

Molecular Docking is a more focused computational method used to predict the preferred orientation and binding affinity of a specific ligand when it interacts with a protein. nih.gov For STING agonists, docking studies are essential for understanding how modifications to the CDN scaffold affect binding. nih.govresearchgate.net For example, docking simulations can precisely model how the dithioate substitutions and the mixed-linkage backbone of ML RR-S2 CDA interact with the amino acid residues in the STING binding pocket. pnas.org These simulations provide scores based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, which correlate with binding affinity.

The table below illustrates how docking studies can inform the optimization of STING agonists by comparing the key structural features of a natural ligand with the optimized features of ML RR-S2 CDA.

FeatureNatural c-di-AMPML RR-S2 CDA (Ammonium Salt)Rationale for Optimization (Informed by Docking)
Phosphodiester Linkage 3'-5' / 3'-5'2'-5' / 3'-5' (Mixed)Mixed linkages alter the ligand's conformation for a more optimal fit in the STING binding pocket, increasing thermal stability and affinity. glpbio.com
Phosphate Backbone Phosphodiester (P-O)Dithioate (P-S)Sulfur substitution increases resistance to enzymatic hydrolysis by phosphodiesterases and can enhance binding interactions. probechem.com
Stereochemistry Not applicableR,R configurationDocking predicts that the R,R stereoisomer positions the ligand for optimal hydrogen bonding with key residues like Arg238 and Thr263, crucial for activation. researchgate.netresearchgate.net
Binding Conformation Induces active "closed" conformationInduces a stable "closed" conformationThe optimized structure enhances the stability of the active STING conformation, leading to more sustained signaling. biorxiv.orgbiorxiv.org

This table is a representative illustration based on established principles of STING agonist design and computational studies.

Through iterative cycles of docking analysis and chemical synthesis, ligands can be systematically optimized to achieve higher potency and better drug-like properties. acs.org

Predictive computational models, often employing Quantitative Structure-Activity Relationship (QSAR) methodologies, are critical for forecasting the potency and selectivity of novel STING agonists. wikipedia.orgmdpi.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biorxiv.org

For STING agonists, these models can predict:

Binding Affinity (Potency): By analyzing a dataset of known STING agonists and their binding affinities, QSAR models can identify molecular descriptors (e.g., molecular weight, polarity, specific functional groups) that are predictive of high-affinity binding. researchgate.net This allows researchers to estimate the potency of a new molecule like ML RR-S2 CDA before it is synthesized.

Allele Selectivity: The human population has several common genetic variants (alleles) of STING, such as WT, HAQ, and REF, which can respond differently to various agonists. aacrjournals.org Predictive models can be trained on data from different alleles to design compounds like ML RR-S2 CDA that are effective across all major human STING variants, ensuring broader therapeutic applicability. glpbio.comprobechem.com

Cellular Activity: Beyond simple binding, computational models can predict the functional consequences of STING activation, such as the induction of Type I interferons (IFN-I). researchgate.net It has been observed that thermal stabilization of the STING dimer upon ligand binding is a better predictor of cellular activity than binding affinity alone, a parameter that can be calculated using molecular dynamics simulations. biorxiv.org

The enhanced activity of ML RR-S2 CDA is a testament to the success of such predictive approaches. Experimental data confirms the predictions of computational models, showing that the specific structural features of ML RR-S2 CDA lead to superior performance compared to natural ligands.

CompoundKey Structural FeaturesPredicted OutcomeExperimental Finding
c-di-AMP (Natural Ligand) 3'-5' linkages, phosphodiester backboneModerate potency, susceptible to hydrolysisInduces IFN-β production.
ML RR-S2 CDA (Ammonium Salt) Mixed 2'-5'/3'-5' linkages, dithioate backbone, R,R stereochemistryHigh potency, resistance to hydrolysis, broad activity across human STING allelesShows enhanced Type I interferon production in human monocytes compared to unmodified c-di-AMP. Activates WT, REF, and HAQ STING alleles. glpbio.com

This table summarizes findings from comparative studies and demonstrates the correlation between computationally-guided design and experimental outcomes.

By leveraging these advanced predictive models, the development of STING agonists can be accelerated, focusing resources on candidates with the highest probability of success as potent and selective immunotherapeutic agents. biorxiv.org

Development and Optimization of Analytical Methodologies

Chromatographic Separation Techniques for Compound Purity and Identity

Chromatographic methods are fundamental in the purification and analysis of "ML RR-S2 CDA (ammonium salt)," ensuring high purity and the correct stereochemical configuration, which are critical for its biological activity.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of "ML RR-S2 CDA (ammonium salt)." While specific operational parameters from diverse studies are often proprietary, the general approach involves reversed-phase chromatography. A C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the main compound from any impurities. The purity of the compound is determined by integrating the peak area of "ML RR-S2 CDA (ammonium salt)" relative to the total peak area of all components in the chromatogram.

Interactive Data Table: Illustrative HPLC Purity Analysis Parameters

ParameterTypical Value/ConditionPurpose
Column Reversed-phase C18Separation based on hydrophobicity
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) acetate)Controls pH and ionic strength
Mobile Phase B Acetonitrile or MethanolElutes the compound from the column
Gradient Increasing percentage of Mobile Phase B over timeEnsures separation of components with varying polarities
Flow Rate 0.5 - 1.5 mL/minInfluences resolution and analysis time
Detection UV-Vis at ~260 nmQuantifies the adenine-containing compound
Purity Specification ≥98%Ensures the quality of the compound for research

The synthesis of "ML RR-S2 CDA (ammonium salt)" can result in a mixture of diastereomers due to the chiral nature of the phosphorus centers. Preparative chromatography is essential for the separation and isolation of the desired RR-diastereomer from other stereoisomers, such as the RS-diastereomers. This separation is critical as different diastereomers can exhibit significantly different biological activities. The process often involves scaling up the principles of analytical HPLC, using larger columns and higher flow rates to handle larger quantities of the compound mixture. The fractions containing the purified diastereomers are collected, and their purity is confirmed using analytical HPLC.

Advanced Spectroscopic and Spectrometric Characterization

A suite of sophisticated spectroscopic and spectrometric techniques is employed to unequivocally confirm the chemical structure and elemental composition of "ML RR-S2 CDA (ammonium salt)".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of "ML RR-S2 CDA (ammonium salt)".

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. The resulting spectra are expected to be consistent with the proposed structure of the compound.

³¹P NMR (Phosphorus-31 NMR): Given the presence of two phosphorus atoms in the cyclic dinucleotide structure, ³¹P NMR is crucial for confirming the nature of the phosphodiester linkages.

¹H-¹H COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify protons that are coupled to each other, which aids in the assignment of ribose protons. nih.gov

¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment provides correlations between protons and phosphorus atoms that are separated by two or three bonds. This is instrumental in providing direct evidence for the regiochemistry of the phosphodiester linkages. nih.gov

While detailed spectral data is often not fully disclosed in public literature, the combination of these NMR techniques provides a comprehensive and unambiguous confirmation of the compound's complex structure.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular mass and confirm the elemental composition of "ML RR-S2 CDA (ammonium salt)". Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI TOF MS) are utilized for this purpose. These methods provide highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula.

Interactive Data Table: High-Resolution Mass Spectrometry Data

IonCalculated Mass (m/z)Found Mass (m/z)Elemental Formula
[M-H]⁻ 689.0521689.0514C₂₀H₂₃N₁₀O₁₀P₂S₂

This close agreement between the calculated and observed mass provides strong evidence for the assigned chemical formula of "ML RR-S2 CDA". nih.gov

In Vitro Cellular Assays for Functional Activity Assessment

To assess the biological activity of "ML RR-S2 CDA (ammonium salt)," a variety of in vitro cellular assays are conducted. These assays are designed to measure the compound's ability to activate the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.

The functional activity of "ML RR-S2 CDA (ammonium salt)" is demonstrated by its ability to induce the production of type I interferons and other pro-inflammatory cytokines in various immune cells. Common cell lines and primary cells used for these assays include:

THP-1 human monocytes: These cells are often used to screen for STING agonists, and "ML RR-S2 CDA (ammonium salt)" has been shown to increase type I interferon production in this cell line.

Murine bone marrow macrophages (BMMs): Studies have shown that the compound induces the expression of IFN-β and pro-inflammatory cytokines such as TNF-α, IL-6, and Mcp-1 in BMMs from wild-type mice, but not in those from STING-deficient mice, confirming the STING-dependent mechanism of action.

Peripheral blood mononuclear cells (PBMCs): "ML RR-S2 CDA (ammonium salt)" has been demonstrated to induce IFN-β expression in PBMCs from donors with different STING genotypes.

The induction of these cytokines is typically quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays. The results of these assays provide a quantitative measure of the compound's potency as a STING agonist.

Reporter Gene Assays for Interferon Signaling Pathway Activation

Reporter gene assays are fundamental tools for quantifying the activation of specific signaling pathways in response to a stimulus. For ML RR-S2 CDA (ammonium salt), these assays are crucial for determining its potency in activating the STING pathway, which culminates in the production of type I interferons and other inflammatory cytokines. nih.gov The core principle of this methodology involves genetically modifying a cell line to express a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a promoter that is specifically activated by a key transcription factor in the pathway of interest.

A common application for STING agonists involves the use of cell lines like THP-1 Dual™ cells. These cells are engineered to contain a secreted luciferase reporter gene linked to an interferon-stimulated response element (ISRE). The ISRE is a DNA sequence that is bound by interferon regulatory factors (IRFs), particularly IRF3, a primary transcription factor activated downstream of STING. Upon stimulation with a STING agonist like ML RR-S2 CDA (ammonium salt), the STING pathway is initiated, leading to the phosphorylation and activation of IRF3. nih.gov Activated IRF3 then translocates to the nucleus, binds to the ISRE promoter, and drives the expression of the luciferase gene. The resulting luminescence, which can be easily measured, is directly proportional to the level of IRF3 activation.

In studies evaluating ML RR-S2 CDA (also known as ADU-S100 or MIW815), THP-1 Dual™ reporter cells have been used to determine the compound's efficacy in activating the IRF3 pathway. The results are typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximum biological response. This quantitative measure is a critical parameter for characterizing the potency of the compound. nih.gov

Table 1: Potency of ML RR-S2 CDA (ammonium salt) in IRF3 Pathway Activation
Assay SystemPathway MeasuredReporter GeneEC50 (µg/mL) nih.gov
THP-1 Dual™ CellsIRF3 ActivationLuciferase3.031

Quantification of Cytokine and Chemokine Production (e.g., ELISA, Luminex)

Beyond reporter gene assays, direct measurement of the downstream effector molecules, such as cytokines and chemokines, is essential for a complete understanding of the biological activity of ML RR-S2 CDA (ammonium salt). Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays are the most common and robust methods for this purpose. These immunoassays utilize specific antibodies to capture and detect the presence of target proteins in biological samples, such as cell culture supernatants or plasma.

Activation of the STING pathway by ML RR-S2 CDA (ammonium salt) is known to induce a robust secretion of various pro-inflammatory cytokines, with type I interferons (e.g., IFN-β) and tumor necrosis factor-alpha (TNF-α) being key examples. nih.gov To quantify this response, immune cells such as bone marrow-derived dendritic cells (BMDCs) are incubated with the compound. After a specified period, the cell culture medium is collected and analyzed.

ELISA is a highly sensitive technique used to measure the concentration of a single analyte (e.g., IFN-β). Luminex technology, on the other hand, allows for the simultaneous measurement of multiple analytes from a single, small-volume sample, providing a broader profile of the induced immune response. Research has demonstrated that ML RR-S2 CDA (ammonium salt) stimulates significant production of both IFN-β and TNF-α in BMDCs. While the compound is effective on its own, studies have also explored advanced delivery systems, such as liposomal formulations, which have been shown to potentiate cytokine production by more than 30-fold compared to the free drug. nih.gov

Table 2: Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs) Following STING Activation
StimulantAnalyteAnalytical MethodKey Finding
ML RR-S2 CDA (ammonium salt)IFN-βImmunoassay (e.g., ELISA)Potent induction of IFN-β secretion nih.gov
ML RR-S2 CDA (ammonium salt)TNF-αImmunoassay (e.g., ELISA)Significant induction of TNF-α secretion nih.gov

Differential Scanning Fluorimetry (DSF) for STING Thermal Stability Analysis

Differential Scanning Fluorimetry (DSF), also known as the Protein Thermal Shift™ assay, is a powerful biophysical technique used to assess the thermal stability of a protein and to detect ligand binding. thermofisher.comnih.gov The principle of the assay is that the binding of a ligand to a protein typically increases the protein's conformational stability, resulting in a higher melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. reactionbiology.com

This methodology is highly applicable for confirming the direct engagement of ML RR-S2 CDA (ammonium salt) with its molecular target, the STING protein. The assay is performed by mixing the purified STING protein with a fluorescent dye (such as SYPRO Orange) that has a preference for binding to the hydrophobic regions of proteins. In its native, folded state, the protein's hydrophobic core is buried, and fluorescence is low. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic regions. The dye then binds to these exposed areas, causing a sharp increase in fluorescence. nih.gov

When a stabilizing ligand like ML RR-S2 CDA (ammonium salt) is bound to the STING protein, it helps to maintain the protein's folded conformation, meaning a higher temperature is required to induce unfolding. This is observed as a shift to a higher melting temperature (a positive ΔTm) on the fluorescence curve. The magnitude of this thermal shift is indicative of the binding affinity and the stabilizing effect of the ligand. reactionbiology.com While specific DSF data for the ML RR-S2 CDA-STING interaction is not publicly detailed, this method remains a standard and effective approach for validating direct target engagement for STING agonists.

Table 3: Illustrative Example of DSF Data for Protein-Ligand Interaction Analysis
ProteinConditionMelting Temperature (Tm)Thermal Shift (ΔTm)
STINGApo (no ligand)e.g., 45.0 °CN/A
STING+ ML RR-S2 CDA (ammonium salt)e.g., > 45.0 °CPositive shift indicates binding

Note: The data in Table 3 is illustrative of typical results from a DSF experiment and is not based on reported values for ML RR-S2 CDA (ammonium salt).

Research Applications in Cellular and Molecular Immunobiology

Mechanistic Studies in In Vitro Cellular Models

Research utilizing in vitro cell models has been fundamental in elucidating the specific mechanisms of action of ML RR-S2 CDA (ammonium salt) at the cellular level.

Activation of Monocytes and Macrophages (e.g., THP-1, Murine Bone Marrow Macrophages)

ML RR-S2 CDA (ammonium salt) has demonstrated robust activation of key innate immune cells like monocytes and macrophages. In the human monocytic cell line, THP-1, the compound prompts a marked increase in the production of Type I interferons (IFN) compared to unmodified cyclic di-AMP (CDA). caymanchem.combertin-bioreagent.comvwr.commedchemexpress.commedchemexpress.comchemsrc.comprobechem.com

Studies using bone marrow-derived macrophages (BMMs) from wild-type mice show that ML RR-S2 CDA (ammonium salt) potently induces the expression of IFN-β and a suite of pro-inflammatory cytokines. caymanchem.combertin-bioreagent.comvwr.commedchemexpress.comchemsrc.combioscience.co.uk Conversely, in BMMs isolated from STING-deficient (STING-/-) mice, this cytokine induction is absent, confirming that the compound's activity is strictly dependent on the STING pathway. caymanchem.combertin-bioreagent.comvwr.combioscience.co.ukresearchgate.net On a molar equivalent basis, it has been shown to induce higher levels of key cytokines than the endogenous STING agonist ML cGAMP and the TLR3 agonist poly I:C. medchemexpress.commedchemexpress.comchemsrc.com

Table 1: Cytokine Induction by ML RR-S2 CDA (ammonium salt) in Murine Bone Marrow Macrophages
CytokineObservationSTING DependenceReference
IFN-βHigh expression inducedYes caymanchem.combertin-bioreagent.comvwr.com
TNF-αHigh expression inducedYes caymanchem.combertin-bioreagent.comvwr.com
IL-6High expression inducedYes caymanchem.combertin-bioreagent.comvwr.com
MCP-1High expression inducedYes medchemexpress.commedchemexpress.comchemsrc.com

Investigations in Peripheral Blood Mononuclear Cells (PBMCs) from Diverse STING Genotypes

A significant aspect of ML RR-S2 CDA (ammonium salt) research is its efficacy across different human STING genetic variants. Polymorphisms in the human STING gene can lead to varied responses to natural CDNs. However, ML RR-S2 CDA (ammonium salt) has been shown to potently activate multiple human STING (hSTING) alleles. researchgate.netnih.gov

Research using peripheral blood mononuclear cells (PBMCs) from human donors with different STING genotypes has demonstrated that ML RR-S2 CDA (ammonium salt) effectively induces IFN-β expression. caymanchem.combertin-bioreagent.comvwr.comnih.gov This includes activation of the common wild-type allele (WT/WT) as well as haplotypes like REF and HAQ, which are known to be refractory or less responsive to certain canonical CDNs. caymanchem.combertin-bioreagent.comvwr.com This broad activity makes it a critical research tool for studying STING signaling in genetically diverse human populations.

Table 2: Activity of ML RR-S2 CDA (ammonium salt) across Human STING Genotypes in PBMCs
hSTING GenotypeResponse to ML RR-S2 CDA (ammonium salt)Reference
WT/WTInduction of IFN-β expression caymanchem.combertin-bioreagent.comnih.gov
WT/REFInduction of IFN-β expression caymanchem.combertin-bioreagent.comnih.gov
WT/HAQInduction of IFN-β expression caymanchem.combertin-bioreagent.comnih.gov
REF (homozygous)Induction of IFN-β expression researchgate.net
Q (refractory allele)Potent activation medchemexpress.commedchemexpress.comchemsrc.com

Analysis of Immune Regulatory Pathways in Cellular Systems

Mechanistic studies have revealed that ML RR-S2 CDA (ammonium salt) triggers key downstream events in the STING signaling cascade. Upon binding, it induces the aggregation of STING protein, a critical step for signal transduction. medchemexpress.comprobechem.comnih.gov This is followed by the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). medchemexpress.comprobechem.comnih.gov Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of type I interferons and other inflammatory genes. Furthermore, treatment with the compound has been shown to enhance the expression of MHC class II and other co-stimulatory markers on immune cells in a STING-dependent manner, indicating its role in promoting the machinery for an adaptive immune response. nih.gov

Exploration in Preclinical In Vivo Models for Immunological Research

The immunostimulatory properties of ML RR-S2 CDA (ammonium salt) observed in vitro have been translated into significant therapeutic effects in preclinical animal models, particularly in the context of cancer immunology.

Induction of Systemic Immunity in Murine Cancer Models (e.g., B16 melanoma, 4T1 mammary, CT26 colon)

Intratumoral administration of ML RR-S2 CDA (ammonium salt) has been shown to induce potent, systemic, and durable anti-tumor immunity in various syngeneic mouse cancer models. nih.govulb.ac.be In models including B16 melanoma, 4T1 mammary carcinoma, and CT26 colon carcinoma, treatment resulted in significant regression of established tumors. caymanchem.combertin-bioreagent.comresearchgate.netnih.govmdpi.com

A key finding is the generation of a lasting, tumor-specific immune memory. Mice that were cured of their primary tumors by the treatment were found to be completely resistant to a subsequent re-challenge with the same tumor cell line. researchgate.netnih.govnih.govulb.ac.be This demonstrates the establishment of a robust systemic immune response capable of providing long-term protection. This systemic effect is further evidenced by the regression of distant, untreated tumors following the injection of a single tumor lesion, highlighting the compound's ability to turn a local treatment into a systemic therapy. nih.gov The anti-tumor activity and survival benefit have been shown to be superior to that of the endogenous agonist ML cGAMP. medchemexpress.commedchemexpress.comchemsrc.com

Modulation of Local Tumor Microenvironment Immune Cell Populations

ML RR-S2 CDA (ammonium salt) directly alters the cellular composition and activation state of the tumor microenvironment (TME). Ex vivo stimulation of sorted cell populations from B16 tumors revealed that dendritic cells (DCs), macrophages, T cells, and even endothelial cells express IFN-β in response to the compound. nih.gov Macrophages and DCs were identified as the highest producers, suggesting they are the primary source of type I IFN within the TME following treatment. nih.gov

Further research has highlighted the critical role of specific DC subsets, with the therapeutic effect being significantly diminished in mice lacking Batf3, a transcription factor essential for the development of CD8α+/CD103+ DCs. nih.gov This indicates that these cross-presenting DCs are crucial for the anti-tumor therapy mediated by STING agonists. The compound also promotes an inflammatory TME that supports the development of tertiary lymphoid structures, which are associated with improved immunotherapy outcomes. frontiersin.org

Assessment of Adaptive Immune Responses (e.g., CD8+ T Cell Responses)

The synthetic cyclic dinucleotide ML RR-S2 CDA (ammonium salt), a potent activator of the STING (stimulator of interferon genes) pathway, has been instrumental in research focused on assessing and understanding adaptive immune responses, particularly those mediated by CD8+ T cells. probechem.comnih.govmedchemexpress.commedchemexpress.com Activation of the STING pathway by ML RR-S2 CDA initiates a cascade of signaling events that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. caymanchem.combertin-bioreagent.comvwr.combioscience.co.uk This innate immune activation is crucial for the subsequent priming and activation of antigen-specific T cells, which form a critical component of the adaptive immune system. thno.orgulb.ac.be

Research has demonstrated that administration of ML RR-S2 CDA can lead to robust and lasting systemic antigen-specific CD8+ T-cell immunity. aacrjournals.org In preclinical tumor models, intratumoral injection of ML RR-S2 CDA not only caused the regression of treated tumors but also induced a systemic immune response capable of eliminating distant, untreated tumors. aacrjournals.orgresearchgate.net This abscopal effect is a hallmark of a successful systemic adaptive immune response. Further analysis revealed that this response was mediated by CD8+ T cells, as evidenced by increased T cell responses against tumor-specific antigens. nih.govresearchgate.net For example, in a CT26 colon carcinoma model, treatment with ML RR-S2 CDA led to improved immune responses against the endogenous rejection antigen AH1. google.com

Studies have identified that an optimal dose of ML RR-S2 CDA can elicit maximum tumor antigen-specific CD8+ T cell responses, leading to improved long-term survival in animal models. nih.govchemsrc.com This highlights the compound's utility in determining the dose-dependent relationship between STING activation and the magnitude of the adaptive immune response. The therapeutic efficacy of ML RR-S2 CDA is entirely dependent on the STING pathway, as its effects are completely lost in STING-deficient mice. google.com This specificity makes it a valuable tool for dissecting the contribution of STING signaling to the generation of anti-tumor CD8+ T cell immunity.

The ability of ML RR-S2 CDA to prime an effective systemic CD8+ T cell immune response that significantly inhibits the growth of distal untreated lesions underscores its importance in studying the mechanisms of systemic anti-tumor immunity. google.commolnova.cn By stimulating dendritic cells (DCs) to mature and cross-present tumor antigens, ML RR-S2 CDA facilitates the activation of naive CD8+ T cells in the draining lymph nodes, a critical step in initiating an adaptive immune response. thno.orgnih.gov

Table 1: Research Findings on ML RR-S2 CDA and CD8+ T Cell Responses

Finding Model System Key Outcome Reference(s)
Induction of lasting systemic antigen-specific CD8+ T-cell immunity B16 melanoma, 4T-1 breast cancer, MC26 colon cancer Complete tumor elimination and protection against rechallenge aacrjournals.org
Elicitation of maximum tumor antigen-specific CD8+ T cell responses B16 tumor-bearing mice Improved long-term survival nih.govchemsrc.com
Priming of an effective systemic CD8+ T cell immune response Bilateral CT26 and 4T1 tumors Significant regression of contralateral, untreated tumors google.com
Enhanced T cell responses against endogenous tumor antigens CT26 colon carcinoma Increased immune response against AH1 antigen researchgate.netgoogle.com
STING-dependent therapeutic efficacy B16 tumor-bearing WT and STING-deficient mice Therapeutic effect completely lost in STING-deficient mice google.com

Utility as a Research Tool for STING Pathway Elucidation

ML RR-S2 CDA (ammonium salt) serves as a critical research tool for elucidating the intricacies of the STING pathway, a central signaling cascade in innate immunity. bioscience.co.ukuni-muenchen.de Its synthetic nature and specific modifications provide researchers with a potent and reliable agonist to probe STING function. nih.govaacrjournals.org

Applications in Studying STING Agonist Mechanisms of Action

ML RR-S2 CDA has been pivotal in understanding how STING agonists exert their effects at a molecular and cellular level. It is a synthetic cyclic dinucleotide (CDN) containing non-canonical 2'5'-phosphodiester bonds and mixed linkages (ML) of both 2'5' and 3'5' linkages. caymanchem.combertin-bioreagent.comvwr.com These structural modifications confer several advantageous properties for research, including increased thermal stability of human STING and enhanced resistance to phosphodiesterases, which improves its biostability. caymanchem.combertin-bioreagent.comvwr.comthno.org

Studies utilizing ML RR-S2 CDA have shown that it potently activates all known human STING alleles, a significant advantage over natural CDNs which can be ineffective against certain human STING variants. probechem.comnih.govmedchemexpress.com This broad activity allows for the investigation of STING signaling across diverse human populations. Research has demonstrated that ML RR-S2 CDA induces the aggregation of STING and the subsequent phosphorylation of TBK1 and IRF3, key downstream signaling events. probechem.comnih.govmedchemexpress.com

By comparing the effects of ML RR-S2 CDA with other STING agonists, such as the endogenous ligand 2'3'-cGAMP or other synthetic compounds, researchers can dissect the structure-activity relationships of STING activation. For instance, ML RR-S2 CDA has been shown to induce higher levels of type I IFN and pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 compared to endogenous cGAMP on a molar basis. probechem.comchemsrc.com This enhanced potency makes it a valuable tool for studying the full activation potential of the STING pathway.

Furthermore, its use in STING-deficient cellular and animal models has unequivocally confirmed that its immunostimulatory effects are mediated through the STING pathway. nih.govcaymanchem.combertin-bioreagent.comvwr.com This provides a clean system to study the specific consequences of STING activation without confounding effects from other pattern recognition receptors.

Facilitating Discovery of Novel Immunomodulatory Pathways

The application of ML RR-S2 CDA extends beyond the direct STING pathway, aiding in the discovery of novel immunomodulatory pathways and downstream consequences of STING activation. By inducing a potent and well-defined innate immune response, researchers can explore the subsequent cascade of events that shape the broader immune landscape.

Activation of STING by ML RR-S2 CDA has been shown to upregulate the expression of co-stimulatory molecules on antigen-presenting cells (APCs) like dendritic cells. nih.gov This enhancement of APC function is critical for bridging the innate and adaptive immune responses and has been a key area of investigation facilitated by this compound. bmj.com

Moreover, the profound anti-tumor effects observed with ML RR-S2 CDA treatment have spurred research into the tumor microenvironment (TME). nih.govaacrjournals.org Studies have used this compound to investigate which cell types within the TME are the primary responders to STING agonists. For example, analysis of IFN-β expression after ML RR-S2 CDA stimulation in various cell types from the TME revealed that antigen-presenting cells are likely the main source of this critical cytokine. nih.govresearchgate.net

Research using ML RR-S2 CDA has also helped to uncover potential resistance mechanisms to STING-targeted therapies. For instance, studies have shown that STING activation can also induce immune regulatory pathways, such as the expression of PD-L1 and indoleamine 2,3-dioxygenase (IDO), which can dampen the anti-tumor immune response. nih.gov This has opened up new avenues of research into combination therapies aimed at overcoming these resistance mechanisms. nih.gov The ability to induce a robust and specific STING-dependent response makes ML RR-S2 CDA an invaluable tool for exploring the complex interplay between innate immunity, adaptive immunity, and the tumor microenvironment, thereby facilitating the discovery of new therapeutic targets and strategies.

Future Research Directions and Unresolved Questions

Advancements in Sustainable and Efficient Synthetic Methodologies

The current synthesis of ML RR-S2 CDA involves complex chemical steps. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes. Biocatalysis, which utilizes enzymes to perform chemical transformations, presents a powerful alternative to traditional transition-metal catalysis. digitellinc.com This approach offers high stereoselectivity and chemoselectivity under milder reaction conditions, reducing the need for hazardous reagents and potentially lowering production costs. digitellinc.com Investigating chemoenzymatic processes, which combine both chemical and enzymatic steps, could lead to the generation of ML RR-S2 CDA with high chiral purity in a more environmentally friendly manner. digitellinc.com Another avenue for exploration is the use of engineered bacteria as vectors for producing STING agonists, which could offer a novel and sustained delivery method. frontiersin.org

Deeper Characterization of Allosteric Modulation and STING Oligomerization

ML RR-S2 CDA's interaction with the STING protein is a critical aspect of its function. It is known to contain mixed 2'5' and 3'5' phosphodiester linkages, which contribute to the increased thermal stability of human STING. caymanchem.comcaymanchem.com However, the precise allosteric effects and conformational changes induced by ML RR-S2 CDA binding require more detailed characterization. Understanding how this compound modulates STING oligomerization is crucial, as this process is key to the activation of downstream signaling pathways. medchemexpress.eunih.gov Advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution insights into the ML RR-S2 CDA-STING complex. Furthermore, exploring how mutations in STING, such as the HAQ allele, interact with the compound and influence conformational shifts could reveal important details about its mechanism of action and potential for personalized medicine. biorxiv.orgbiorxiv.org

Integration of Multi-Omics Data for Comprehensive Biological Pathway Mapping

To gain a holistic understanding of the biological consequences of STING activation by ML RR-S2 CDA, future studies should integrate various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach can help to map the complex molecular underpinnings of the cellular response to the compound. mdpi.com By analyzing changes across these different biological layers, researchers can identify novel pathways and molecular networks affected by ML RR-S2 CDA beyond the canonical STING signaling cascade. nih.govmdpi.com For instance, integrating transcriptomic and metabolomic data can reveal how changes in gene expression translate to alterations in metabolic pathways, providing a more complete picture of the compound's effects. mdpi.com Such analyses can be facilitated by computational tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to link genomic information with higher-order functional data. nih.gov

Refinement of Computational Models for Rational Design of Next-Generation STING Agonists

Computational modeling and artificial intelligence are becoming indispensable tools in drug discovery. biorxiv.orgresearchgate.net For STING agonists, bespoke computational methods that account for the unique self-dimerization mechanism and large-scale conformational changes of the STING protein upon activation are necessary. biorxiv.orgresearchgate.net Future research should focus on refining these models to more accurately predict the binding affinity and conformational stabilization of novel compounds. biorxiv.org By leveraging iterative cycles of virtual design, predictive simulations, chemical synthesis, and biological testing, it will be possible to rationally design next-generation STING agonists with improved properties. biorxiv.orgbiorxiv.org These advanced computational strategies can explore vast virtual molecular libraries to identify candidates with optimized drug-like characteristics, potentially leading to the discovery of compounds with even greater potency and specificity than ML RR-S2 CDA. researchgate.net

Exploration of Broader Immunological Roles in Non-Disease Contexts (Excluding Clinical Outcomes)

While the primary focus of ML RR-S2 CDA research has been on its anti-tumor effects, its broader immunological roles in non-disease contexts remain largely unexplored. caymanchem.comcaymanchem.com Future studies should investigate how this compound influences the innate immune system in a healthy state. For example, understanding its impact on the function and maturation of various immune cells, such as dendritic cells and macrophages, in the absence of pathology is crucial. medchemexpress.combmj.com Research into how ML RR-S2 CDA modulates the immune response to vaccines could also be a valuable area of investigation, as STING agonists have been shown to act as potent adjuvants. caymanchem.comnih.gov Exploring these fundamental immunological functions will provide a more comprehensive understanding of the compound's capabilities and potential applications beyond oncology.

Q & A

Q. What is the molecular mechanism by which ML RR-S2 CDA (ammonium salt) activates the STING pathway?

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) derivative engineered to bind and activate STING (Stimulator of Interferon Genes), a transmembrane protein in the endoplasmic reticulum. Upon binding, STING undergoes conformational changes, triggering TBK1 phosphorylation, IRF-3 nuclear translocation, and subsequent production of type I interferons (IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) . Its mixed-linkage (2′,3′) phosphodiester bonds and dithio modifications enhance stability, lipophilicity, and cross-species STING activation, including refractory human alleles like hSTINGREF and hSTINGQ .

Q. How should ML RR-S2 CDA be prepared and stored for in vitro studies?

  • Solubility : Dissolve in DMSO at 50 mg/mL (69.00 mM) with sonication .
  • Storage : Store at 4°C in a sealed, moisture-free environment. For long-term storage, aliquot in DMSO at -80°C (6 months) or -20°C (1 month) .
  • Experimental Setup : Use concentrations ranging from 12.5–200 µM in human or murine dendritic cells (e.g., THP-1 monocytes, BMDCs) for 24 hours to assess cytokine production via ELISA .

Q. What are the primary readouts for evaluating STING activation in cellular assays?

  • Cytokine Quantification : Measure IFN-β and TNF-α levels in cell supernatants using ELISA .
  • Flow Cytometry : Analyze surface markers (e.g., Tim-3 upregulation in cDC2 cells) and immune cell populations .
  • Gene Expression : Quantify IFN-β and IRF-3 target genes via qPCR or RNA-seq .

Advanced Research Questions

Q. How does ML RR-S2 CDA compare to endogenous CDNs (e.g., cGAMP) in activating immune responses?

ML RR-S2 CDA exhibits superior stability and lipophilicity, enabling potent activation across all human STING alleles, unlike endogenous CDNs, which show allele-specific limitations. In THP-1 monocytes, ML RR-S2 CDA induces 10-fold higher IFN-β production than canonical CDNs (e.g., CDA) . Structural modifications (e.g., dithio substitutions, mixed-linkage bonds) enhance resistance to phosphodiesterase degradation and improve cellular uptake .

Q. What experimental strategies resolve contradictory data on ML RR-S2 CDA’s efficacy in different STING genotypes?

  • Allele-Specific Assays : Use HEK293T cells transfected with distinct STING variants (e.g., REF, HAQ, Q alleles) to quantify IFN-β promoter activity via luciferase assays .
  • Donor-Specific PBMCs : Test ML RR-S2 CDA on peripheral blood mononuclear cells (PBMCs) from donors with diverse STING genotypes to assess inter-individual variability .
  • Structural Docking Studies : Compare binding affinities of ML RR-S2 CDA to STING alleles using molecular dynamics simulations .

Q. How can tumor microenvironment (TME) factors influence ML RR-S2 CDA’s efficacy in vivo?

  • Drug Delivery Optimization : Use multi-side-hole needles (MSHN) for intratumoral injections to enhance retention and reduce interstitial pressure vs. end-hole needles (EHN) .
  • Immune Profiling : Perform single-cell RNA-seq on CD45+ tumor-infiltrating leukocytes (TILs) post-treatment to identify upregulated IFN-I signatures and dendritic cell (DC) activation .
  • Combination Therapies : Pair ML RR-S2 CDA with checkpoint inhibitors (e.g., anti-PD-1) to amplify CD8+ T cell responses and abscopal effects in syngeneic models (e.g., B16 melanoma, CT26 colon carcinoma) .

Q. What protocols validate STING-dependent antitumor effects in preclinical models?

  • STING-KO Controls : Use STING-deficient (Goldenticket) mice to confirm mechanistic specificity .
  • Dose Regimen : Administer 50 µg via intratumoral injection three times weekly, monitoring tumor regression and survival .
  • Immune Memory Assays : Rechallenge cured mice with autologous tumors to assess long-term T cell memory .

Methodological Considerations

  • Data Contradictions : Discrepancies in cytokine levels across studies may arise from cell-type-specific STING expression or batch-to-batch compound variability. Standardize cell lines and validate compound activity via HEK293 STING-reporter assays .
  • In Vivo Limitations : Low tumor penetration can be mitigated by liposomal formulations or hydrogels to prolong TME retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.